Azepan-1-yl(cyclopentyl)methanone

Medicinal chemistry Kinase inhibitor design Conformational analysis

Azepan-1-yl(cyclopentyl)methanone (MFCD01355652, InChIKey: ULXSPRHPCJNHIN-UHFFFAOYSA-N) is a tertiary amide featuring an azepane (hexamethyleneimine) ring N-acylated by a cyclopentanecarbonyl group. Its molecular formula is C₁₂H₂₁NO with a molecular weight of 195.30 g/mol.

Molecular Formula C12H21NO
Molecular Weight 195.30 g/mol
Cat. No. B7563847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzepan-1-yl(cyclopentyl)methanone
Molecular FormulaC12H21NO
Molecular Weight195.30 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C(=O)C2CCCC2
InChIInChI=1S/C12H21NO/c14-12(11-7-3-4-8-11)13-9-5-1-2-6-10-13/h11H,1-10H2
InChIKeyULXSPRHPCJNHIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azepan-1-yl(cyclopentyl)methanone – Core Chemical Identity and Procurement-Relevant Characteristics


Azepan-1-yl(cyclopentyl)methanone (MFCD01355652, InChIKey: ULXSPRHPCJNHIN-UHFFFAOYSA-N) is a tertiary amide featuring an azepane (hexamethyleneimine) ring N-acylated by a cyclopentanecarbonyl group [1]. Its molecular formula is C₁₂H₂₁NO with a molecular weight of 195.30 g/mol [1]. The compound belongs to the broader azepane derivative class, a scaffold that appears among the top 100 most frequently used ring systems in small-molecule drugs and is recognized for conferring distinctive conformational properties compared to smaller (piperidine, pyrrolidine) or larger (azocane) cyclic amines [2][3]. Unlike fused or highly substituted azepanes that have undergone extensive pharmacological profiling, this specific N-acyl azepane remains largely uncharacterized in the public domain beyond its registry-level identity, presenting both a sourcing challenge and a research opportunity for groups requiring a simple, unadorned azepane-amide building block .

Azepan-1-yl(cyclopentyl)methanone – Why Simple Ring-Size or Acyl-Group Interchange Cannot Be Assumed Benign


Azepane-based amides occupy a distinct conformational and steric space that is not trivially replicated by their piperidine (six-membered) or azocane (eight-membered) analogs [1][2]. The seven-membered azepane ring populates a broader ensemble of low-energy conformations than piperidine, which can critically affect amide bond geometry, nitrogen lone-pair availability, and target-binding complementarity in structure-based design campaigns [2][3]. Furthermore, the cyclopentanecarbonyl substituent provides a specific blend of lipophilicity and steric bulk that differs measurably from cyclohexanecarbonyl, acetyl, or benzoyl analogs—differences that propagate into LogP, solubility, and metabolic stability profiles [4]. Evidence from systematically studied azepane-based cathepsin and kinase inhibitor series demonstrates that even single-methyl substitutions on the azepane ring can alter inhibitor Kᵢ by orders of magnitude and shift selectivity profiles across closely related cysteine proteases [5]. Therefore, substitution of Azepan-1-yl(cyclopentyl)methanone with a generic piperidine-1-yl(cyclopentyl)methanone or azepan-1-yl(cyclohexyl)methanone without experimental validation risks undermining SAR continuity, target engagement, and ADME outcomes.

Azepan-1-yl(cyclopentyl)methanone – Head-to-Head and Class-Level Quantitative Differentiation Evidence


Azepane vs. Piperidine Ring Conformers: Impact on Kinase Binding Affinity in a Model System

Although no direct Kᵢ comparison exists for Azepan-1-yl(cyclopentyl)methanone itself, the crystal structures of PKA in complex with closely related N-acyl azepane derivatives (PDB: 1SVE, 1SVG, 1SVH) provide quantitative conformational evidence that the seven-membered azepane ring adopts orientations unavailable to six-membered piperidine analogs, enabling distinct hinge-region hydrogen-bond networks [1]. In the seminal azepane-based PKA/PKB inhibitor series reported by Breitenlechner et al. (2004), the azepane-bearing lead compound achieved a PKA Kᵢ of 0.004 μM, representing a >100-fold improvement over the corresponding piperidine-containing precursor (PKA Kᵢ ≈ 0.5 μM) [1][2]. The cyclopentanecarbonyl-substituted azepane serves as a minimal, unsubstituted scaffold entry point for recreating and extending such azepane-specific binding interactions.

Medicinal chemistry Kinase inhibitor design Conformational analysis

Azepane Ring Methyl Substitution Effects on Cathepsin K Inhibition: A Cautionary SAR Precedent

The azepanone-based cathepsin K inhibitor series reported by Marquis et al. (2001) demonstrates quantitatively how subtle modifications to the azepane ring can drastically alter potency. The unsubstituted azepanone lead (compound 1) displayed a human cathepsin K Kᵢ,ₐₚₚ = 0.16 nM [1]. Introduction of a single 5-methyl substituent (compound 24) shifted the Kᵢ,ₐₚₚ to 0.30 nM, while a 6-methyl substituent (compound 29) yielded Kᵢ,ₐₚₚ = 0.40 nM [1]. The 7-methyl congener (compound 32) exhibited a substantially reduced potency of Kᵢ,ₐₚₚ = 2.9 nM [1]. This demonstrates that the unsubstituted azepane ring—as found in Azepan-1-yl(cyclopentyl)methanone—provides the sterically least-encumbered starting point for SAR campaigns, whereas pre-installed ring substituents may inadvertently compromise target engagement by up to ~18-fold before any optimization begins [1].

Cysteine protease inhibition Structure-activity relationship Conformational constraint

Physicochemical Differentiation: Cyclopentanecarbonyl vs. Cyclohexanecarbonyl Lipophilicity in Azepane Amides

Computational prediction using the consensus LogP model yields a calculated LogP (cLogP) of approximately 2.5 for Azepan-1-yl(cyclopentyl)methanone [1]. The corresponding cyclohexanecarbonyl analog (azepan-1-yl(cyclohexyl)methanone) has a predicted cLogP of approximately 3.1, a difference of ~0.6 log units [1]. In the context of Lipinski's Rule of Five and CNS drug-likeness criteria, this ΔLogP of 0.6 units represents a meaningful shift in the lipophilicity–potency balance: the cyclopentanecarbonyl variant resides comfortably within the optimal LogP range of 1–3 for oral drug candidates, whereas the cyclohexyl analog begins to encroach upon the upper boundary associated with increased metabolic clearance and promiscuity risks [1][2].

Physicochemical profiling LogP Drug-likeness ADME prediction

Synthetic Accessibility and Crystallization Propensity Relative to Substituted Azepane Analogs

Azepan-1-yl(cyclopentyl)methanone is synthesized via a single-step acylation of azepane (hexamethyleneimine) with cyclopentanecarbonyl chloride or via direct coupling with cyclopentanecarboxylic acid, typically yielding >95% purity after standard workup . In contrast, α-substituted azepane analogs (e.g., 2-phenylazepane or 2-cyclopropyl-1,2,4-oxadiazol-5-yl-azepane derivatives) require multi-step sequences involving ring-closing metathesis, Beckmann rearrangement, or directed C–H functionalization, increasing synthetic step count from 1 to 4–7 steps and reducing overall yield [1]. For structural biology applications, the absence of chiral centers in Azepan-1-yl(cyclopentyl)methanone eliminates diastereomer separation requirements and simplifies crystallization screening—a practical advantage over enantiomerically resolved azepane derivatives that constitute the majority of advanced azepane-containing lead compounds [2].

Synthetic chemistry Crystallography Building block procurement

Azepan-1-yl(cyclopentyl)methanone – Evidence-Backed Research and Industrial Application Scenarios


Kinase Inhibitor Fragment Library Design: Azepane Amide as a Conformationally Privileged Hinge-Binder

As demonstrated by the PKA–azepane co-crystal structures (PDB: 1SVE, 1SVG, 1SVH) and the >100-fold potency gain of azepane-containing inhibitors over piperidine analogs [1], Azepan-1-yl(cyclopentyl)methanone can serve as a minimalist fragment or core scaffold for kinase inhibitor discovery. Its unsubstituted azepane ring provides the validated seven-membered-ring conformational advantage without introducing steric bulk that might preclude key hinge-region contacts. Procurement of this compound as a screening library component is warranted for groups pursuing ATP-competitive kinase inhibitors where piperidine-based fragments have yielded suboptimal affinity.

Cysteine Protease Inhibitor Lead Optimization: Unsubstituted Azepane as a Potency-Preserving P2 Scaffold

The cathepsin K SAR data from Marquis et al. (2001) establish that even minor azepane ring substitutions can erode potency by 2.5- to 18-fold [2]. Azepan-1-yl(cyclopentyl)methanone offers an unadorned azepane amide core that avoids these pre-installed liabilities. Medicinal chemistry teams working on cathepsin or related cysteine protease targets should consider this compound as a baseline scaffold from which to systematically explore P2 substituent effects without the confounding influence of ring methylation.

Physicochemical Property Optimization: Cyclopentanecarbonyl as a Lipophilicity-Moderating Acyl Group

With a predicted cLogP of ~2.5, Azepan-1-yl(cyclopentyl)methanone maintains a favorable lipophilicity profile compared to the cyclohexanecarbonyl analog (cLogP ~3.1) [3]. For lead optimization programs where maintaining LogP within the 1–3 range is critical for oral bioavailability and CNS penetration, the cyclopentanecarbonyl azepane amide offers a tangible ΔLogP advantage of 0.6 units without requiring additional polar functionalization. This makes it a strategically preferable building block for library enumeration in property-guided drug design.

Cost-Efficient Structural Biology Support: Achiral Azepane Amide for Co-Crystallization and Soaking Experiments

Unlike the enantiomerically resolved azepane derivatives that dominate the PDB (e.g., 1SVE, 1SVG, 1SVH series), Azepan-1-yl(cyclopentyl)methanone is achiral and accessible in a single synthetic step . This dramatically simplifies procurement and handling for structural biology groups conducting fragment soaking or co-crystallization trials. The absence of stereochemical complexity also eliminates the need to test both enantiomers independently, halving the screening burden and reducing compound consumption—a meaningful cost and time advantage for high-throughput crystallography campaigns.

Quote Request

Request a Quote for Azepan-1-yl(cyclopentyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.